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molecular formula C6H4N2O3 B155848 5-Nitropyridine-2-carbaldehyde CAS No. 35969-75-6

5-Nitropyridine-2-carbaldehyde

Cat. No. B155848
M. Wt: 152.11 g/mol
InChI Key: NBHKYBWIGBFSRE-UHFFFAOYSA-N
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Patent
US08536175B2

Procedure details

Diisobutylaluminiumo hydride (1 M in DCM, 44 mL, 44 mmol, 1.3 equiv) was added dropwise to a cold (−78° C.) solution of 5-nitro-pyridine-2-carboxylic acid ethyl ester (step 39.4) (6.56 g, 33.5 mmol) in DCM (130 mL), under an argon atmosphere. The reaction mixture was allowed to warm to 5° C., quenched by addition of an aqueous solution of potassium sodium tartrate, diluted with DCM and H2O, stirred for 16 h at rt, and filtered through a pad of celite. The filtrate was extracted several times with DCM. The organic phase was washed with H2O and brine, dried (Na2SO4), filtered and concentrated. The residue was purified by by silica gel column chromatography (EtOAc/Hex, 1:1) to provide 2.54 g of the title compound as a beige solid: ESI-MS: 151.1 [M−H]−.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].C([O:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][N:8]=1)=O)C>C(Cl)Cl>[N+:13]([C:10]1[CH:11]=[CH:12][C:7]([CH:5]=[O:4])=[N:8][CH:9]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
[H-]
Name
Quantity
6.56 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of an aqueous solution of potassium sodium tartrate
ADDITION
Type
ADDITION
Details
diluted with DCM and H2O
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted several times with DCM
WASH
Type
WASH
Details
The organic phase was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by by silica gel column chromatography (EtOAc/Hex, 1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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